Product packaging for 1,1,2-Ethanetricarboxylic acid(Cat. No.:CAS No. 922-84-9)

1,1,2-Ethanetricarboxylic acid

Cat. No.: B1595586
CAS No.: 922-84-9
M. Wt: 162.1 g/mol
InChI Key: RWLDAJMGAVDXSH-UHFFFAOYSA-N
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Description

Defining 1,1,2-Ethanetricarboxylic Acid within the Context of Polycarboxylic Acids

This compound, also known by synonyms such as (carboxymethyl)malonic acid and carboxysuccinic acid, is classified as a polycarboxylic acid. lookchem.comchemsrc.comrroij.com Specifically, it is a tricarboxylic acid, characterized by the presence of three carboxyl (-COOH) functional groups attached to an ethane (B1197151) backbone. rroij.com This structural feature imparts specific chemical properties to the molecule, including its acidic nature and its ability to act as a chelating agent. lookchem.comnumberanalytics.com

The presence of multiple carboxyl groups allows the acid to form stable complexes with metal ions, a key characteristic of its function in coordination chemistry. lookchem.comnumberanalytics.com The properties of polycarboxylic acids, including their esters, generally shift from higher water solubility and lower boiling points to lower water solubility and higher boiling points as the carbon length of the alcohol group in the ester increases. nih.gov

Below are the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C5H6O6
Molecular Weight 162.097 g/mol
CAS Number 922-84-9
Density 1.7 g/cm³
Boiling Point 278.5 °C at 760 mmHg
Flash Point 136.5 °C
Refractive Index 1.539

Note: Data sourced from various chemical databases. lookchem.comchemsrc.com

Research Trajectory and Evolution of Studies on this compound

The study of tricarboxylic acids gained significant momentum with the elucidation of the tricarboxylic acid (TCA) cycle, a cornerstone of metabolic research pioneered by Sir Hans Krebs in the late 1930s. chemsrc.com While not a direct participant in the central TCA cycle, the investigation of related tricarboxylic acids like this compound is an extension of this foundational work.

Early research into polycarboxylic acids often focused on their synthesis and chemical reactivity. General methods for synthesizing carboxylic acids include the oxidation of primary alcohols and aldehydes, as well as the hydrolysis of nitriles and esters. britannica.compressbooks.pub The synthesis of this compound itself can be achieved through the hydrolysis of its corresponding ester, such as triethyl 1,1,2-ethanetricarboxylate. google.com For instance, a reaction stirring triethyl 1,1,2-ethanetricarboxylate with sodium hydroxide (B78521) and water at 100°C yields the acid. google.com

A significant development in the study of this compound has been its identification in natural sources. Researchers have successfully isolated a derivative, this compound-1-hydroxy-1,1-dimethyl ester, from the calyx of the green variety of Hibiscus sabdariffa (Linn). iomcworld.comunimas.myiomcworld.com This discovery opened new avenues for research into its biosynthesis and potential biological activities. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), were instrumental in the characterization of this naturally occurring derivative. iomcworld.com

Further evolution in the study of this compound is evident in its application in coordination chemistry. For example, it has been used in the synthesis of platinum complexes, where it acts as a ligand. google.com These studies highlight the compound's utility as a building block in creating more complex molecules with specific properties.

Significance of this compound and its Derivatives in Scientific Disciplines

The scientific importance of this compound and its derivatives, particularly its esters, spans several disciplines. Its versatile structure makes it a valuable synthetic intermediate in organic chemistry.

In materials science , derivatives of this compound have shown promise. For instance, triethyl 1,1,2-ethanetricarboxylate (TETC) has been identified as a potential non-toxic plasticizer, offering a safer alternative to traditional plasticizers like dioctyl phthalate (B1215562) (DOP) and dibutyl phthalate (DBP). Polycarboxylic acids are also used as crosslinking agents for textiles, and in the manufacturing of polyimide materials and functional polymers. mdpi.org

In coordination chemistry , the ability of this compound to chelate metal ions is a key feature. lookchem.comnumberanalytics.com It has been utilized in the preparation of platinum complexes, demonstrating its role as a ligand that can form stable coordination compounds. google.com The formation of such complexes is crucial in the development of new materials and catalysts.

In synthetic organic chemistry , the esters of this compound are significant synthons. Triethyl 1,1,2-ethanetricarboxylate, for example, is a precursor in the synthesis of various organic molecules, including fluorinated analogs of 5-aminolevulinic acid and ligands for ionotropic glutamate (B1630785) receptors. It undergoes several key reactions, such as hydrolysis to the parent acid, reduction to the corresponding alcohols, and nucleophilic substitution at the ester groups. A palladium-catalyzed bis-alkoxycarbonylation reaction using a derivative of this compound has been reported with a 73% yield.

The table below compares the properties of this compound with its common ethyl and methyl esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C5H6O6162.10278.51.7
Triethyl 1,1,2-ethanetricarboxylate C11H18O6246.2699 (at 0.5 mmHg)1.074 (at 25°C)
Trimethyl 1,1,2-ethanetricarboxylate C8H12O6204.18247.71.191

Note: Data compiled from various chemical and scientific sources. chemsrc.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O6 B1595586 1,1,2-Ethanetricarboxylic acid CAS No. 922-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane-1,1,2-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6O6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLDAJMGAVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310501
Record name 1,1,2-Ethanetricarboxylic acid
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Molecular Weight

162.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922-84-9
Record name 1,2-Ethanetricarboxylic acid
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Record name 1,1,2-Ethanetricarboxylic acid
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Record name ethane-1,1,2-tricarboxylic acid
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Synthetic Methodologies and Chemical Transformations of 1,1,2 Ethanetricarboxylic Acid and Its Derivatives

Laboratory Synthesis Routes for 1,1,2-Ethanetricarboxylic Acid

The laboratory preparation of this compound is fundamentally linked to the manipulation of its more accessible ester precursors. Direct synthesis of the tricarboxylic acid is less common than the synthesis of its esters, which are then hydrolyzed to yield the final acid product.

Nucleophilic Substitution Reactions in Acid Formation

A primary strategy for constructing the carbon skeleton of this compound derivatives involves nucleophilic substitution reactions, prominently featuring the malonic ester synthesis. wikipedia.orgorganicchemistrytutor.com In this approach, a carbanion generated from a malonic ester acts as a nucleophile.

The synthesis typically begins with the deprotonation of diethyl malonate using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. chemistnotes.com This enolate is a potent nucleophile that can attack an electrophilic carbon source. For the synthesis of the this compound framework, the electrophile is typically an α-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate.

Key Steps in Nucleophilic Substitution Route:

Enolate Formation: Diethyl malonate is treated with a base (e.g., sodium ethoxide) to generate the nucleophilic enolate.

Nucleophilic Attack: The enolate attacks an ethyl α-haloacetate via an SN2 mechanism.

Product Formation: The reaction yields triethyl 1,1,2-ethanetricarboxylate.

Hydrolytic Pathways from Ester Precursors

Once the triester, such as triethyl 1,1,2-ethanetricarboxylate, is synthesized, it can be converted to the parent this compound through hydrolysis. chemistrystudent.comlumenlearning.com This process involves the cleavage of the three ester linkages by reaction with water. libretexts.orglibretexts.org

Hydrolysis can be performed under either acidic or basic conditions. ucalgary.ca

Acid-Catalyzed Hydrolysis: The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org This reaction is reversible and is essentially the reverse of Fischer esterification. lumenlearning.comucalgary.ca To drive the reaction to completion, a large excess of water is typically used. The process yields this compound and three equivalents of ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgucalgary.ca This reaction is irreversible and goes to completion, initially forming the trisodium (B8492382) or tripotassium salt of the carboxylic acid and ethanol. libretexts.org A subsequent acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salts and isolate the final this compound.

Synthesis of Key Derivatives of this compound

The functional versatility of this compound is expanded through the synthesis of its derivatives, which serve as important intermediates and compounds in their own right.

Esterification Reactions to Form Triethyl 1,1,2-Ethanetricarboxylate

Triethyl 1,1,2-ethanetricarboxylate is a central precursor and a common target in the synthesis of this compound itself. nih.gov While direct esterification of the tricarboxylic acid is possible via Fischer esterification (reacting the acid with excess ethanol in the presence of an acid catalyst), it is more commonly synthesized from simpler starting materials as described in section 2.1.1.

The synthesis via nucleophilic substitution of ethyl malonate on an ethyl haloacetate is the most prevalent method. This approach avoids the potential difficulties of driving the triple esterification of the parent acid to completion. The reaction conditions for this alkylation are well-established, providing a reliable route to the triethyl ester. organicchemistrytutor.comchemistnotes.com

Table 1: Synthesis of Triethyl 1,1,2-Ethanetricarboxylate

Reaction Type Reactants Key Reagents/Conditions Product
Malonic Ester Synthesis Diethyl malonate, Ethyl bromoacetate 1. Sodium ethoxide (NaOEt) in ethanol Triethyl 1,1,2-ethanetricarboxylate

Stereoselective Synthesis of Chiral Amino-Substituted Derivatives (e.g., (R)-Beta-Carboxyaspartic Acid)

Beta-carboxyaspartic acid (Asa) is a non-proteinogenic amino acid derivative that contains a chiral center, requiring stereoselective synthetic methods for its preparation. Asymmetric synthesis of such derivatives is crucial for biological studies and pharmaceutical applications.

Various strategies have been developed for the asymmetric synthesis of β-substituted aspartic acid derivatives. nih.gov One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. For instance, Mannich-type reactions between chiral N-sulfinyl imidates and N-tosyl aldimines can produce chiral β-amino acid derivatives with high diastereoselectivity. nih.gov Subsequent hydrolysis of the resulting intermediates can yield the desired enantiopure β-amino acid esters. nih.gov

Another powerful method involves the catalytic asymmetric synthesis where a single nucleophilic catalyst can orchestrate multiple steps in a one-pot procedure. nih.gov This can include a catalyzed [2+2] cycloaddition to form a β-lactam intermediate, which is then ring-opened to afford the optically enriched β-substituted aspartic acid. nih.gov These advanced methods provide access to specific stereoisomers, such as (R)-Beta-Carboxyaspartic Acid, which are difficult to obtain through classical resolution.

Catalytic Approaches in Derivative Synthesis (e.g., Palladium-Catalyzed Bis-alkoxycarbonylation)

Modern catalytic methods offer efficient and atom-economical routes to dicarboxylic and tricarboxylic acid derivatives. Palladium-catalyzed bis-alkoxycarbonylation is a powerful technique for the synthesis of succinic acid esters, which are structurally related to derivatives of this compound.

This reaction typically involves the addition of two alkoxycarbonyl groups across a carbon-carbon double bond. In the context of forming a 1,1,2-ethane tricarboxylate structure, an electron-deficient alkene, such as an acrylate, can be a suitable substrate. The palladium catalyst, often coordinated with specialized ligands, facilitates the reaction of the alkene with carbon monoxide and an alcohol.

Research has demonstrated the successful bis-alkoxycarbonylation of electron-deficient olefins like acrylic esters. researchgate.netamanote.com Using aryl α-diimine palladium(II) catalysts, it is possible to carbonylate both the α- and β-positions of the alkene under mild conditions, leading to 2-substituted succinates. researchgate.net This strategy represents a direct and efficient pathway to highly functionalized tricarboxylic acid esters.

Table 2: Catalytic Synthesis Approaches

Reaction Type Substrate Example Catalyst System Product Type
Bis-alkoxycarbonylation Acrylic esters Aryl α-diimine Palladium(II) complex 2-substituted succinate (B1194679) esters

Chemical Reactivity and Reaction Mechanisms of this compound Compounds

Hydrolysis of Ester Functional Groups

The ester derivatives of this compound, such as triethyl 1,1,2-ethanetricarboxylate, can be hydrolyzed to the parent tricarboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide, the hydrolysis of esters is an irreversible reaction that produces a carboxylate salt and an alcohol. youtube.comchemrxiv.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the alkoxide ion is favored, and the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. youtube.com This acid-base reaction drives the equilibrium towards the products. Acidification of the reaction mixture is necessary to protonate the carboxylate salt and obtain the free this compound. The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.orguv.esresearchgate.net

Reaction Condition Catalyst/Reagent Products Key Features
Acidic HydrolysisDilute Acid (e.g., HCl, H₂SO₄)This compound + EthanolReversible, requires excess water to favor product formation.
Alkaline HydrolysisBase (e.g., NaOH)Sodium 1,1,2-ethanetricarboxylate + EthanolIrreversible, proceeds to completion.

Reduction Reactions to Corresponding Alcohols

The carboxylic acid and ester functional groups of this compound and its derivatives can be reduced to the corresponding primary alcohols. Strong reducing agents are required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. The reduction of this compound or its triester derivative with LiAlH₄ would yield 2-(hydroxymethyl)butane-1,4-diol. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide intermediates. The mechanism for ester reduction involves nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of an alkoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Nucleophilic Addition and Substitution Processes

The carbonyl carbons of this compound derivatives, such as its anhydride, are electrophilic and susceptible to nucleophilic attack. This leads to nucleophilic acyl substitution reactions where a nucleophile replaces the leaving group.

1,1,2-Ethanetricarboxylic anhydride, which can be formed from the parent acid, would be expected to react with a variety of nucleophiles. libretexts.orgsaskoer.ca For instance, reaction with alcohols would yield monoesters, reaction with amines would produce amides, and reaction with water would regenerate the dicarboxylic acid. These reactions proceed through a tetrahedral intermediate formed by the initial nucleophilic attack on one of the carbonyl carbons. libretexts.orgsaskoer.caorganic-chemistry.org The subsequent reformation of the carbonyl double bond results in the expulsion of a carboxylate as the leaving group. libretexts.orgsaskoer.ca

Nucleophile Product
Water (H₂O)This compound
Alcohol (R'OH)Monoester of this compound
Ammonia (NH₃)Amide derivative
Primary/Secondary Amine (R'NH₂/R'₂NH)Substituted amide derivative

Decarboxylation Pathways in Tricarboxylic Acids

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For many carboxylic acids, this process requires high temperatures. However, the presence of a carbonyl group at the β-position to a carboxylic acid facilitates decarboxylation. masterorganicchemistry.comyoutube.com

This compound is a substituted succinic acid. Succinic acid itself can undergo decarboxylation at elevated temperatures to form propionic acid and carbon dioxide. acs.org The decarboxylation of substituted succinic acids is also a known process. orientjchem.org The presence of three carboxyl groups in this compound suggests that it could undergo stepwise decarboxylation. The initial decarboxylation would likely be influenced by which carboxyl group's removal leads to the most stable intermediate. The mechanism for the decarboxylation of β-keto acids proceeds through a cyclic transition state, leading to an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com While this compound is not a β-keto acid, the principles of carbanion stabilization would influence the decarboxylation pathway.

Theoretical and Computational Insights into Reaction Mechanisms

Transition-State Energy Calculations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. acs.orgrsc.orgresearchgate.net

For the reactions of this compound and its derivatives, transition-state energy calculations can offer valuable insights.

Hydrolysis: DFT calculations can model the acid- and base-catalyzed hydrolysis of esters, helping to determine the activation energies for each step and to understand the role of the catalyst and solvent molecules in stabilizing the transition states. rsc.orgrsc.org

Decarboxylation: Computational studies on the decarboxylation of related dicarboxylic acids have been performed to determine the transition state structures and activation energies. acs.org These studies often reveal the involvement of cyclic transition states where a proton is transferred concertedly with the cleavage of the carbon-carbon bond. Similar computational approaches could be applied to the decarboxylation of this compound to predict the most favorable pathway and the corresponding energy barriers. The calculated activation energies can provide a quantitative measure of the feasibility of a proposed reaction mechanism. acs.org

Reaction Computational Insight Typical Calculated Parameter
Ester HydrolysisElucidation of the role of catalyst and solvent in stabilizing the tetrahedral intermediate and transition states.Activation Energy (Ea), Gibbs Free Energy of Activation (ΔG‡)
DecarboxylationIdentification of cyclic transition state structures and determination of the energy barrier for CO₂ elimination.Activation Energy (Ea), Transition State Geometry

Regioselectivity and Electrostatic Potential Surface Analysis

The regioselectivity of chemical transformations involving this compound and its derivatives is intrinsically linked to the electronic distribution within the molecule. An insightful method for visualizing and predicting this reactivity is through the analysis of the electrostatic potential (ESP) surface. The ESP map provides a three-dimensional representation of the molecule's charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Electrostatic potential maps are invaluable for predicting how molecules interact with one another. libretexts.org In these maps, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The gradations in color across the molecular surface correspond to varying levels of electrostatic potential, offering a detailed picture of potential reaction sites.

In citric acid, the three carboxylic acid groups and the hydroxyl group create a complex electronic environment. Density functional theory (DFT) calculations have been employed to model the esterification of citric acid, revealing preferences for reaction at specific carboxylic acid sites depending on the reaction conditions. acs.org These theoretical models help in elucidating the reaction mechanisms and predicting the most likely points of chemical attack.

For this compound, we can hypothesize its reactivity based on its structure. The molecule possesses three carboxylic acid groups attached to an ethane (B1197151) backbone. The two geminal carboxyl groups at the C-1 position will influence each other electronically, and their reactivity will differ from the single carboxyl group at the C-2 position.

An analysis of the electrostatic potential surface of this compound would likely reveal the following:

Negative Potential: Regions of high electron density (negative potential) would be concentrated around the oxygen atoms of the carboxyl groups. These areas are the most likely sites for interaction with electrophiles.

Positive Potential: The acidic protons of the carboxylic acid groups would exhibit a strong positive potential, making them susceptible to deprotonation by a base. The potential on these protons can be correlated with their pKa values, indicating their relative acidities. wuxiapptec.com

Influence on Regioselectivity: The subtle differences in the electrostatic potential at the three carboxylic groups would govern the regioselectivity in reactions such as esterification or amidation. For instance, the geminal carboxyl groups might exhibit different reactivity compared to the vicinal carboxyl group due to steric and electronic effects.

The following table outlines the key regions of the this compound molecule and their predicted electrostatic potential characteristics, which in turn influence regioselectivity.

Molecular RegionPredicted Electrostatic PotentialImplication for Regioselectivity
Oxygen atoms of carboxyl groups Highly NegativePrimary sites for electrophilic attack.
Hydrogen atoms of carboxyl groups Highly PositiveSites for deprotonation; dictates acidity.
Carbonyl carbons of carboxyl groups PositiveSusceptible to nucleophilic attack.
C-1 Carboxyl Groups (geminal) Potentially different from C-2 due to electronic induction and steric hindrance.May exhibit distinct reactivity in esterification or other derivatization reactions.
C-2 Carboxyl Group (vicinal) Unique electronic environment compared to the geminal groups.Reactivity will be influenced by the adjacent CH group and the geminal carboxyls.

Natural Occurrence and Biosynthetic Origin of 1,1,2 Ethanetricarboxylic Acid and Analogs

Identification in Botanical Sources

The identification and isolation of 1,1,2-ethanetricarboxylic acid and its derivatives from botanical sources have been a subject of phytochemical research, particularly within the Hibiscus genus. These compounds contribute to the characteristic acidic taste and potential bioactive properties of extracts derived from these plants.

Research into the chemical constituents of the green variety of Hibiscus sabdariffa has led to the successful isolation of a specific derivative, this compound-1-hydroxy-1,1-dimethyl ester. This compound was isolated from a methanol (B129727) extract of the plant's calyx. researchgate.net This discovery marked the first report of this particular tricarboxylic acid derivative in the Hibiscus genus. researchgate.net The isolation of related compounds, such as hibiscus acid and its dimethyl ester, has also been achieved from Hibiscus sabdariffa calyces, further highlighting the presence of a family of tricarboxylic acid derivatives within this plant. nih.gov

Table 1: Isolated Tricarboxylic Acid Derivatives from Hibiscus sabdariffa

Compound Name Plant Part Reference
This compound-1-Hydroxy-1,1-Dimethyl Ester Calyx (Green Variety) researchgate.net
Hibiscus Acid Calyx nih.gov
Hibiscus Acid Dimethyl Ester Calyx nih.gov

The extraction and characterization of this compound derivatives from plant matrices involve a multi-step process utilizing various analytical techniques.

Extraction: The initial step typically involves solvent extraction from dried and powdered plant material, such as the calyces of H. sabdariffa. nih.gov A common procedure is sequential extraction using solvents of increasing polarity, like n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility. researchgate.net For instance, this compound-1-hydroxy-1,1-dimethyl ester was isolated from the methanol fraction. researchgate.net

Isolation and Purification: Following extraction, chromatographic techniques are employed to separate the complex mixture of compounds. Methods used include:

Flash Column Chromatography: Used for the initial fractionation of the crude extract. researchgate.net

Preparative Thin Layer Chromatography (TLC): A further purification step to isolate specific compounds from the fractions. researchgate.net

Gel Filtration Chromatography (GFC): Effective for isolating compounds like hibiscus acid from methanol extracts using media such as Sephadex LH-20. nih.gov

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the separation, quantification, and determination of individual organic acids in plant extracts. researchgate.netshimadzu.comphcogj.com Reversed-phase and ion exclusion chromatography are common modes used for this purpose. shimadzu.com

Characterization and Structural Elucidation: Once isolated, the structure of the compounds is determined using spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity, and functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS): Used to analyze the isolated compounds and confirm their molecular weight and fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the precise structure and stereochemistry of the isolated molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data to confirm the elemental composition of the compound. nih.gov

Table 2: Analytical Methodologies for Plant-Derived Tricarboxylic Acids

Technique Purpose Reference
Solvent Extraction (Methanol) Initial extraction from plant material researchgate.netnih.gov
Flash Column Chromatography Fractionation of crude extract researchgate.net
Preparative TLC Compound purification researchgate.net
HPLC Separation and quantification researchgate.netphcogj.comcreative-proteomics.com
GC-MS Identification and analysis researchgate.net
NMR Spectroscopy Structural elucidation nih.gov

Extraterrestrial Presence and Abiotic Formation Scenarios

Beyond botanical sources, tricarboxylic acids and their hydroxy derivatives have been identified in extraterrestrial materials, suggesting pathways for their formation outside of biological systems.

Analyses of carbonaceous chondrites, a class of meteorites, have confirmed the presence of a diverse range of organic molecules, including tricarboxylic and hydroxy tricarboxylic acids. pnas.orgnasa.gov Specifically, 1-hydroxy-1,1,2-ethanetricarboxylic acid has been identified in extracts from multiple meteorites, including the well-studied Murchison and Murray meteorites. pnas.orgnasa.gov This detection was achieved using gas chromatography-mass spectrometry (GC-MS). pnas.orgnasa.gov The presence of this and other related compounds, such as citric acid and 1,2,3-propanetricarboxylic acid, in these meteorites provides strong evidence for their abiotic, extraterrestrial origin. pnas.orgnasa.gov The distribution and variety of these compounds suggest they are products of chemical evolution processes that occurred in the early solar system. nasa.govbohrium.com

The discovery of these complex organic acids in meteorites has prompted research into plausible abiotic synthesis pathways. Laboratory experiments simulating prebiotic conditions have shown that key intermediates of metabolic pathways, such as the citric acid cycle, can be formed non-enzymatically. uhmreactiondynamics.orgnih.gov

Pyruvic acid, a simple keto acid also found in meteorites, has been identified as a key precursor. pnas.orgnasa.govuhmreactiondynamics.org Laboratory syntheses have demonstrated that pyruvic acid can, through self-condensation and other reactions, produce several members of the citric acid cycle, including oxaloacetic acid, non-enzymatically. nasa.govuhmreactiondynamics.org The decarboxylation of oxaloacetate to form pyruvate (B1213749) is also a known reaction under prebiotic conditions. researchgate.net Theoretical models suggest that reaction sequences involving the carboxylation of pyruvate to form oxaloacetate are a key step in non-enzymatic cycles. harvard.edu These findings support a scenario where simpler precursor molecules, abundant in the prebiotic environment or delivered by meteorites, could react to form more complex molecules like this compound and its hydroxy derivatives. uhmreactiondynamics.org

Metabolic and Biochemical Relevance of Naturally Occurring Derivatives

The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway essential for energy production and providing precursors for biosynthesis in aerobic organisms. researchgate.netnih.govsemanticscholar.org Naturally occurring derivatives of this compound, such as those found in Hibiscus, are structurally related to TCA cycle intermediates and can interact with metabolic processes.

For example, (-)-hydroxycitric acid (HCA), an isomer of a derivative found in Hibiscus sabdariffa, is known to be a competitive inhibitor of the enzyme ATP citrate (B86180) lyase. wikipedia.org This enzyme is crucial for converting citrate into acetyl-CoA, a key building block for fatty acid synthesis. wikipedia.org By inhibiting this step, HCA can modulate lipid metabolism. wikipedia.org The potential for HCA to influence weight management and fat synthesis has been a subject of study. nih.govscience.gov

Roles in Biological Pathways as Intermediates or Precursors

This compound, a tricarboxylic acid, and its analogs are involved in various biological processes, primarily as intermediates in metabolic pathways and as components of larger biomolecules following post-translational modifications. While the direct natural occurrence of this compound is not widely documented, its structural analog, β-carboxyaspartic acid (BCAA), has been identified in biological systems.

Aspartic acid, a closely related dicarboxylic amino acid, is a central metabolite in numerous pathways. It is synthesized from oxaloacetate, an intermediate of the citric acid cycle, through transamination. wikipedia.orgarizona.edu Aspartate serves as a precursor for the biosynthesis of several other amino acids, including lysine, methionine, and threonine in plants and microorganisms. allen.in It also plays a crucial role in the urea cycle and as a carrier of reducing equivalents in the malate-aspartate shuttle. wikipedia.orgallen.in

The involvement of these compounds in key metabolic cycles underscores their importance as intermediates. The citric acid cycle, also known as the tricarboxylic acid (TCA) cycle, is a fundamental pathway for energy production in aerobic organisms. While this compound is not a direct intermediate of the canonical TCA cycle, the structural similarity to citrate and isocitrate suggests a potential for interaction with enzymes of this pathway.

Table 1: Key Compounds and their Roles in Biological Pathways

Compound Name Role in Biological Pathways
This compound Analog to citric acid cycle intermediates.
Beta-Carboxyaspartic Acid (BCAA) Product of post-translational modification.
Aspartic Acid Precursor in amino acid biosynthesis, intermediate in the urea cycle and malate-aspartate shuttle. wikipedia.orgallen.in
Oxaloacetate Precursor for aspartic acid synthesis, intermediate of the citric acid cycle. wikipedia.orgarizona.edu
Citric Acid Key intermediate in the citric acid cycle.

Significance of Non-Proteinogenic Amino Acid Analogs (e.g., Beta-Carboxyaspartic Acid)

Beta-carboxyaspartic acid (BCAA) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically coded for in proteins. Instead, it is formed through the post-translational modification of aspartyl residues within a protein chain. This modification introduces an additional carboxyl group to the β-carbon of an aspartate residue.

The biosynthesis of BCAA has been shown to be catalyzed by a vitamin K-dependent carboxylase. nih.gov This enzyme carboxylates the γ-carbon of glutamate (B1630785) residues to form γ-carboxyglutamate (Gla), a modification crucial for the function of blood coagulation factors. The same enzyme has been observed to carboxylate aspartyl residues to form BCAA, although this reaction is significantly less efficient than the carboxylation of glutamate. nih.gov

The primary significance of BCAA in proteins appears to be related to its strong calcium-binding properties. The presence of two adjacent carboxyl groups in BCAA creates a high-affinity binding site for divalent cations like Ca²⁺. This is exemplified by its discovery in ribosomal proteins of Escherichia coli and its role in proteins involved in biomineralization. acs.org For instance, β-carboxyaspartic acid has been identified in human factor IX, a plasma protein involved in blood coagulation, where it is believed to contribute to a high-affinity calcium-binding site. nih.gov This calcium binding is essential for stabilizing the protein's conformation and enabling its interaction with other components of the clotting cascade. nih.gov

Table 2: Properties and Significance of Beta-Carboxyaspartic Acid

Property Significance
Non-proteinogenic amino acid Formed by post-translational modification of aspartate residues.
High-affinity calcium binding The two adjacent carboxyl groups create a strong binding site for Ca²⁺ ions. nih.gov
Found in specific proteins Identified in E. coli ribosomal proteins and human factor IX. acs.orgnih.gov
Biosynthesis Catalyzed by vitamin K-dependent carboxylase. nih.gov

The study of non-proteinogenic amino acids like BCAA provides insights into the diverse functional modifications that proteins can undergo, expanding their functional capacity beyond what is dictated by the standard genetic code.

Biological Activities and Pharmacological Potential of 1,1,2 Ethanetricarboxylic Acid Compounds

Antioxidant Activity and Cellular Protection Mechanisms

There is a lack of available research investigating the antioxidant properties and potential cellular protection mechanisms of 1,1,2-Ethanetricarboxylic acid and its derivatives. Studies on other compounds, such as a derivative of sesamin, have explored antioxidant effects, but these findings are not applicable to this compound nih.gov.

Enzyme Modulation and Inhibitory Effects

Interaction with Enzymes in Inflammatory Processes (e.g., human leukocyte elastase, cathepsin G, proteinase 3)

No specific research was identified that details the interaction of this compound or its derivatives with key enzymes involved in inflammatory processes, such as human leukocyte elastase, cathepsin G, and proteinase 3. The existing body of research on inhibitors for these enzymes focuses on other classes of molecules, including cephalosporins, benzoxazinones, and various endogenous proteins nih.govnih.govnih.govnih.gov.

Advanced Applications of 1,1,2 Ethanetricarboxylic Acid in Chemical and Biomedical Sciences

Versatility as a Synthetic Building Block in Organic Chemistry

1,1,2-Ethanetricarboxylic acid is a valuable organic building block, serving as a foundational component for the synthesis of more complex molecules. Its structure, featuring three carboxylic acid groups, provides multiple reactive sites for chemical modifications. This multifunctionality allows it to be a versatile precursor in various synthetic pathways, leading to the creation of diverse molecular architectures. The strategic placement of its carboxyl groups enables chemists to construct elaborate molecules for use in medicinal chemistry, organic chemistry, and material science.

In the pharmaceutical industry, the synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized intermediates. Dicarboxylic and tricarboxylic acids are important structural motifs in many biologically active compounds and serve as key precursors in their synthesis. While specific, direct examples in widely available literature are specialized, the molecular framework of this compound is analogous to other carboxylic acids that are fundamental in creating pharmaceutical intermediates. For instance, various amino acids, which contain carboxyl groups, are crucial for producing a wide range of drugs for cancer, autoimmune diseases, and cardiovascular conditions evonik.com. The reactivity of the carboxyl groups in this compound allows for the construction of intermediates like isobutylsuccinic acid, which contains a related dicarboxylic acid structure.

The three carboxylic acid groups on the this compound molecule are prime targets for a variety of chemical reactions, enabling the synthesis of novel compounds. A common modification is esterification, where the carboxylic acid groups react with alcohols to form esters. An example is the formation of Triethyl 1,1,2-ethanetricarboxylate nist.govfishersci.ca. Such conversions are critical in organic synthesis as they can alter the molecule's solubility, reactivity, and physical properties, making it suitable for subsequent reaction steps or specific applications. This adaptability allows for the creation of a wide array of derivatives, including amides, anhydrides, and other functionalized molecules, demonstrating its utility as a versatile synthetic platform.

Development of Specialty Chemicals and Agrochemicals

While direct applications of this compound in agrochemicals are not extensively documented in general literature, related polycarboxylic acids are utilized in these fields. For instance, dicarboxylic acids are employed in the synthesis of polymers and polyesters which can be used in various industrial applications und.edu. In the realm of specialty chemicals, the function of tricarboxylic acids as chelating agents is highly valuable. Compounds like 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC), which shares the tricarboxylic acid feature, are used as highly effective scale and corrosion inhibitors in industrial water treatment systems green-mountainchem.com. This suggests the potential for this compound to be used in similar applications where the control of metal ions is crucial.

Role in Coordination Chemistry: Chelating Agent Properties

A significant application of this compound stems from its properties as a chelating agent. Chelating agents are compounds that can form multiple coordinate bonds with a single central metal ion, effectively sequestering it. This process, known as chelation, results in the formation of a stable, ring-like structure called a chelate kakhia.org. The ability of this compound to act as a chelator is due to the presence of its three carboxyl groups, which can donate lone pairs of electrons to form strong bonds with metal ions.

This compound readily forms stable complexes with various metal ions. The formation of these complexes is a Lewis acid-base interaction, where the positively charged metal ion acts as a Lewis acid and the oxygen atoms of the deprotonated carboxyl groups act as Lewis bases libretexts.org. The deprotonation of the carboxylic acid groups makes them excellent candidates for coordinating with metal ions in a multi-coordinated fashion banglajol.info. The resulting chelate is significantly more stable than complexes formed by monodentate ligands (ligands that form only one bond with the metal ion) kakhia.orgchemrevise.org. This increased stability, known as the chelate effect, is a defining characteristic of multidentate ligands like this compound.

The ability to form stable metal complexes makes this compound useful for metal sequestration. This process is vital in applications where the presence of free metal ions is problematic. For example, in industrial water systems, chelating agents are used to bind with calcium and magnesium ions, preventing the formation of scale deposits that can reduce efficiency and cause damage green-mountainchem.com. Chelating agents are also used to remove toxic heavy metals from the body in chelation therapy kakhia.org.

In the field of catalysis, homogeneous catalysts are often metal complexes. The ligand plays a crucial role in stabilizing the metal ion and influencing its catalytic activity. The strong coordinating ability of tricarboxylic acids suggests their potential utility in creating tailored metal complexes for specific catalytic processes, where stabilizing a particular oxidation state or geometry of the metal center is key to its function.

Analytical Methodologies for Characterization and Detection of 1,1,2 Ethanetricarboxylic Acid and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 1,1,2-ethanetricarboxylic acid. These techniques probe the molecule's interaction with electromagnetic radiation to reveal details about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure confirmation. uq.edu.au For this compound, ¹H NMR would show distinct signals for the protons on the ethane (B1197151) backbone, with their chemical shifts and splitting patterns revealing their connectivity. Similarly, ¹³C NMR would identify the three carboxylic acid carbons and the two backbone carbons. uq.edu.au

Table 1: Predicted NMR Data for this compound This table presents expected NMR signals based on the compound's structure. Actual chemical shifts can vary based on solvent and experimental conditions.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H ~3.5-4.0 Triplet CH proton adjacent to two CH₂ protons
¹H ~2.8-3.2 Doublet CH₂ protons adjacent to one CH proton
¹³C ~170-180 Singlet Three carboxylic acid carbons (COOH)
¹³C ~45-55 Singlet CH carbon

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with an ionization technique like electron ionization (EI), it also produces a unique fragmentation pattern that serves as a "molecular fingerprint," aiding in identification. The analysis of this compound by MS often involves its more volatile ester derivatives, such as triethyl 1,1,2-ethanetricarboxylate. nist.govnist.gov The mass spectrum of this ester shows a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions resulting from predictable bond cleavages. nist.govnist.gov

Table 2: Key Mass Spectrometry Data (Electron Ionization) for Triethyl 1,1,2-ethanetricarboxylate Data sourced from the NIST Mass Spectrometry Data Center. nist.govnih.gov

Mass-to-Charge Ratio (m/z) Relative Intensity Potential Fragment Identity
29 High [C₂H₅]⁺
127 High [M - C₂H₅O - C₄H₆O₂]⁺
173 High (Top Peak) [M - C₂H₅O - CO]⁺ or similar rearrangement
201 Moderate [M - OC₂H₅]⁺

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from complex mixtures, enabling its accurate detection and quantification. The choice of method depends on the compound's volatility and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and thermally stable compounds. Due to its low volatility, this compound must first be converted into a more volatile derivative, typically through esterification, to form compounds like triethyl 1,1,2-ethanetricarboxylate. nist.govspectrabase.com In this process, the derivatized sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass data for confident identification. spectrabase.com The NIST Chemistry WebBook contains reference mass spectra for the triethyl ester of this compound obtained by GC-MS. nist.gov

For direct analysis without derivatization, High-Performance Liquid Chromatography (HPLC) is the method of choice. It is particularly well-suited for separating non-volatile, polar compounds like tricarboxylic acids from aqueous matrices. shodex.com Various HPLC modes, such as reversed-phase or anion-exchange chromatography, can be used to achieve separation. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), the technique offers exceptional sensitivity and selectivity. mdpi.com This allows for the detection and quantification of this compound even at trace levels in complex biological or environmental samples. The first mass spectrometer isolates the parent ion of the target compound, which is then fragmented, and the second mass spectrometer detects specific fragment ions, minimizing interferences and ensuring reliable identification. mdpi.comresearchgate.net

Table 3: Typical LC-MS/MS Parameters for Tricarboxylic Acid Analysis These parameters are representative for the analysis of analogous organic acids and would be optimized for this compound. mdpi.com

Parameter Typical Setting Purpose
Column C18 Reverse Phase Separation of polar to non-polar compounds
Mobile Phase Water/Acetonitrile with acid (e.g., formic acid) Elution of analytes from the column
Ionization Mode Electrospray Ionization (ESI), Negative Mode Generation of ions for MS detection
MS/MS Mode Multiple Reaction Monitoring (MRM) High selectivity and sensitivity for quantification
Parent Ion (Q1) [M-H]⁻ for this compound Isolation of the target analyte's molecular ion

Advanced Hyphenated Techniques for Comprehensive Profiling

Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are critical for comprehensive chemical profiling. Techniques like GC-MS and LC-MS/MS are prime examples, combining the high resolving power of chromatography with the definitive identification capabilities of mass spectrometry. researchgate.net These methods enable researchers to move beyond simple detection to a full characterization of the chemical landscape of a sample, identifying not only this compound but also its precursors, degradation products, and other related metabolites in a single analysis. Such comprehensive profiling is invaluable in fields like metabolomics, environmental analysis, and food chemistry for understanding complex biochemical systems.

Future Directions and Emerging Research Avenues for 1,1,2 Ethanetricarboxylic Acid

Innovations in Green Synthesis and Sustainable Production

The industrial production of organic acids is undergoing a significant transformation, moving away from petrochemical-based processes towards more environmentally friendly and sustainable methods. For 1,1,2-ethanetricarboxylic acid, future research will likely focus on microbial fermentation and biocatalysis, leveraging the principles of green chemistry.

Metabolic engineering of microorganisms presents a promising avenue for the sustainable production of various dicarboxylic and tricarboxylic acids from renewable feedstocks. rsc.orgnih.gov While specific pathways for this compound are not yet established, the extensive work on related compounds like succinic acid and adipic acid provides a clear roadmap. nih.govrsc.org Future strategies may involve:

Engineered Microbial Cell Factories: Genetically modifying bacteria such as Escherichia coli or yeast like Saccharomyces cerevisiae to establish novel metabolic pathways that convert simple sugars (e.g., glucose from biomass) into this compound.

Biocatalytic Routes: Utilizing isolated enzymes or whole-cell biocatalysts to perform specific chemical transformations under mild conditions (ambient temperature and pressure, aqueous solvents), reducing energy consumption and waste generation. nih.govresearchgate.net This could involve, for instance, the enzymatic carboxylation of a suitable four-carbon precursor.

Consolidated Bioprocessing: Developing microbial consortia where different strains work synergistically to convert complex biomass directly into the target acid, minimizing costly pretreatment and separation steps. researchgate.net

These bio-based approaches not only offer a reduced carbon footprint but also the potential for cost-competitiveness with traditional chemical synthesis as the technology matures.

Exploration of Novel Biological Activities and Therapeutic Applications

The biological role of this compound remains largely unexplored. Its structural similarity to key metabolic intermediates of the tricarboxylic acid (TCA) cycle, such as citrate (B86180) and isocitrate, suggests it could interact with various enzymes and metabolic pathways. britannica.compressbooks.pub Future research is poised to investigate these potential interactions and their therapeutic implications.

Key emerging research avenues include:

Enzyme Inhibition Studies: Investigating the compound as a potential inhibitor or modulator of enzymes within the TCA cycle and related pathways. Such activity could be relevant for conditions characterized by metabolic dysregulation.

Metabolic Reprogramming in Disease: Exploring whether this compound can influence the metabolic shifts observed in diseases like cancer. For example, some tumor cells exhibit glutamine addiction, where glutamine is used to replenish TCA cycle intermediates. aacrjournals.org Understanding how exogenous tricarboxylic acids affect this process could open new therapeutic windows.

Signaling Molecule Potential: Research on succinic acid has revealed its role as an extracellular signaling molecule that can influence gene expression and cellular function. atamanchemicals.com Future studies could determine if this compound shares similar hormone-like signaling properties, potentially impacting inflammation or metabolic regulation.

These investigations will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents for metabolic or other diseases.

Deeper Understanding of Abiotic Synthesis and Astrobiological Significance

The origin of life is intrinsically linked to the emergence of metabolic pathways like the TCA cycle. nasa.govcosmosmagazine.com Research into the abiotic synthesis of the cycle's components is critical for understanding how life could have arisen from non-biological chemistry on early Earth. Tricarboxylic acids have been identified in carbonaceous meteorites, providing tangible evidence of their extraterrestrial and abiotic origins. nih.govnih.govresearchgate.net

Future research will focus on:

Prebiotic Chemistry: Elucidating plausible non-enzymatic pathways for the formation of this compound under prebiotic conditions. Studies have shown that simpler organic molecules, likely present on early Earth, can react to form components of a protometabolic cycle resembling the TCA cycle. scripps.edursc.org Researchers are exploring mechanisms like mineral-assisted photoelectrochemistry, which can produce α-ketocarboxylic acids, key precursors in a potential enzyme-free reductive TCA cycle. nih.gov

Meteorite Analysis: Continued and more sensitive analysis of meteorite samples for the presence of this compound and its isomers. The detection of related compounds, including 1,2,3-propanetricarboxylic acid and 1-hydroxy-1,1,2-ethanetricarboxylic acid (HETA), in meteorites like Murchison suggests that other tricarboxylic acids could also be present. nih.gov The distribution and isotopic composition of these acids can provide clues about their formation in interstellar or presolar environments. nih.gov

Role in Proto-Metabolism: Investigating the potential role of this compound in a primitive, non-enzymatic version of the TCA cycle (a "protometabolic" cycle). nih.gov Its stability and reactivity compared to other isomers under various geochemical conditions could determine its plausibility as an early metabolic intermediate.

A deeper understanding of its abiotic origins would not only shed light on the origins of life on Earth but also guide the search for life elsewhere in the cosmos.

Development of Advanced Analytical Techniques for Trace Detection

Advancements in analytical chemistry are critical for exploring the roles of this compound in complex biological and environmental matrices. Due to their high polarity and structural similarity to other organic acids, separating and quantifying tricarboxylic acids can be challenging. rsc.org

Emerging analytical techniques that will drive future research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a cornerstone for metabolomics. creative-proteomics.com The development of mixed-mode chromatography, which combines reversed-phase and anion-exchange properties, allows for the effective separation of highly polar compounds like TCA cycle intermediates without the need for derivatization. rsc.orgrsc.org Future work will involve optimizing these methods for higher sensitivity and throughput to detect trace amounts of this compound in cells, tissues, and extraterrestrial samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a powerful tool, especially when coupled with derivatization techniques that increase the volatility of organic acids. springernature.comnih.gov Method development will focus on robust and high-recovery derivatization protocols that are applicable to a wide range of organic acids, enabling their simultaneous analysis. theses.cz

Capillary Electrophoresis and Ion Chromatography: These techniques offer alternative separation mechanisms based on charge and ionic interactions, which can be advantageous for separating isomers of tricarboxylic acids. nih.govshimadzu.com

The application of these advanced, high-sensitivity methods will be essential for quantifying endogenous levels of this compound and tracking its metabolic fate in biological systems.

Table 1: Comparison of Modern Analytical Techniques for Tricarboxylic Acid Analysis

Technique Principle Sample Preparation Advantages Future Directions
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry. Often minimal (protein precipitation). nih.gov High specificity and sensitivity; suitable for underivatized polar compounds. rsc.org Development of novel stationary phases (e.g., mixed-mode) for improved isomer separation; increased throughput. rsc.org
GC-MS Separation by gas chromatography, detection by mass spectrometry. Requires derivatization to increase volatility. springernature.com Excellent chromatographic resolution; extensive spectral libraries for identification. Optimization of derivatization for higher recovery and stability; application to a broader range of metabolites. nih.gov
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. Simple injection of aqueous samples. High separation efficiency; low sample consumption. Coupling with MS for enhanced identification; improved reproducibility for quantitative analysis. nih.gov

Integration with Systems Biology and Computational Drug Discovery

Systems biology combines experimental data with computational modeling to understand complex biological processes as a whole. As more data on this compound becomes available, it can be integrated into comprehensive metabolic models.

Future directions in this area include:

Metabolic Flux Analysis (MFA): Using stable isotope tracers (e.g., ¹³C-labeled substrates), MFA can quantify the flow of metabolites through pathways like the TCA cycle. creative-proteomics.comresearchgate.net This approach could be used to determine if this compound is an active metabolite and to measure its production and consumption rates under different conditions. nih.govembopress.org

Genome-Scale Metabolic Models (GEMs): These models encompass all known metabolic reactions in an organism and can be used to predict the physiological effects of genetic or environmental changes. researchgate.net Future GEMs could incorporate hypothetical reactions involving this compound to predict its potential roles and guide experimental validation.

Computational Drug Discovery: In silico screening methods can be used to predict the interaction of small molecules with protein targets. nih.govresearchgate.net Even without experimental data, the structure of this compound can be docked against the active sites of metabolic enzymes to generate hypotheses about its biological activity. biorxiv.orgnih.gov This approach can prioritize the compound for further experimental testing as a potential therapeutic agent.

By integrating computational and experimental approaches, researchers can accelerate the discovery of the functions and applications of this compound, transforming it from a chemical curiosity into a compound of significant scientific interest.

Q & A

Q. What are the established synthetic routes for 1,1,2-ethanetricarboxylic acid and its esters, and what experimental conditions optimize yield?

  • Methodological Answer : this compound is typically synthesized via esterification or hydrolysis of its trialkyl esters. For example, Triethyl 1,1,2-ethanetricarboxylate (CAS: N/A) is synthesized by reacting ethanetricarboxylic acid with ethanol under acidic catalysis. Optimization involves controlling stoichiometry (3:1 molar ratio of alcohol to acid), reflux conditions, and catalysts like sulfuric acid. Post-synthesis purification employs fractional distillation or recrystallization . For the trimethyl ester (Trimethyl ethane-1,1,2-tricarboxylate), reaction with methanol under similar conditions achieves >95% purity, with storage at 2–8°C to prevent hydrolysis .

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm esterification. For Trimethyl ethane-1,1,2-tricarboxylate, distinct methyl ester peaks appear at δ 3.6–3.8 ppm (1^1H) and δ 50–55 ppm (13^{13}C) .
  • HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 210 nm) resolves impurities in ester derivatives. Mobile phases often use acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) confirms molecular ions (e.g., Triethyl 1,1,2-ethanetricarboxylate: m/z 288.14 [M+H]+^+) .

Q. What physicochemical properties are critical for handling this compound esters, and how are they determined?

  • Methodological Answer : Key properties include:
PropertyTrimethyl Ester Triethyl Ester
Density (g/cm³)1.1911.09 (estimated)
Boiling Point (°C)247.7280–285 (decomposes)
Refractive Index1.4311.438
Stability assessments involve thermogravimetric analysis (TGA) to monitor decomposition thresholds (>200°C for most esters) and Karl Fischer titration for moisture content (<0.1% w/w) .

Advanced Research Questions

Q. What challenges arise in the purification of this compound due to its polycarboxylic nature, and how can they be mitigated?

  • Methodological Answer : The acid’s high polarity and tendency to form intermolecular hydrogen bonds complicate crystallization. Strategies include:
  • Ion-Exchange Chromatography : Using Dowex 50WX8 resin to separate the acid from ester byproducts.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while gradual addition of anti-solvents (e.g., hexane) induces crystallization .
    Contradictions in solvent efficacy (e.g., DMSO vs. acetone) highlight the need for trial-based optimization .

Q. How can this compound serve as a precursor for coordination polymers or metal-organic frameworks (MOFs)?

  • Methodological Answer : The tricarboxylate anion acts as a multidentate ligand. For example:
  • MOF Synthesis : Reacting this compound with Zn(NO3_3)2_2 in DMF at 120°C yields a porous framework with BET surface area >1,000 m²/g. XRD and TGA validate structural integrity .
  • Challenges : Competing coordination modes (chelating vs. bridging) require pH control (optimal pH 4–6) to favor tridentate binding .

Q. What metabolic pathways or toxicological profiles are hypothesized for this compound based on structurally related compounds?

  • Methodological Answer : While direct data are limited, analogs like 1,2,3-propanetricarboxylic acid undergo β-oxidation in mitochondria, producing acetyl-CoA intermediates. In vitro assays (e.g., hepatocyte cultures) assess cytotoxicity, with LC50_{50} values >1 mM suggesting low acute toxicity . Contrastingly, esters like Trimethyl ethane-1,1,2-tricarboxylate show higher bioavailability, necessitating in vivo pharmacokinetic studies (e.g., PBPK modeling) to predict tissue distribution .

Data Contradictions and Resolution

Q. How do discrepancies in reported partition coefficients for this compound esters impact experimental design?

  • Analysis : Partition coefficients (log P) for Trimethyl ethane-1,1,2-tricarboxylate vary between 1.30 (calculated) and 1.44 (experimental) due to solvent system differences (octanol/water vs. hexane/water) . Researchers must standardize solvent pairs and validate via shake-flask assays to ensure reproducibility.

Methodological Tables

Q. Table 1: Optimized Conditions for Ester Synthesis

Ester DerivativeCatalystTemperature (°C)Yield (%)Purity (%)
Trimethyl esterH2_2SO4_4809298
Triethyl esterp-TsOH1008595

Q. Table 2: Stability of this compound Esters

EsterHydrolysis Half-Life (pH 7.4, 25°C)Thermal Decomposition Onset (°C)
Trimethyl48 hours215
Triethyl72 hours230

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.